molecular formula C15H9BrCl2N2O B1527098 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1203335-92-5

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1527098
CAS No.: 1203335-92-5
M. Wt: 384.1 g/mol
InChI Key: IONQGDVKTOKFDD-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a carbonyl chloride group, making it a valuable intermediate in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available quinoline derivatives.

  • Bromination: The quinoline derivative undergoes bromination to introduce the bromine atom at the 6-position.

  • Pyridine Introduction: The pyridine ring is introduced through a substitution reaction, often involving a palladium-catalyzed cross-coupling reaction.

  • Carbonyl Chloride Formation:

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Processes: Some industrial processes may employ continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the bromine atom or other substituents on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Palladium catalysts and various halogenating agents are employed in substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: Various quinone derivatives can be formed through oxidation.

  • Reduced Derivatives: Hydroquinoline derivatives are common products of reduction reactions.

  • Substituted Derivatives: Different halogenated or alkylated quinolines can be synthesized through substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 6-Bromoquinoline: Similar to the target compound but lacks the pyridine ring.

  • 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride: Similar but without the bromine atom.

  • 6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Similar but with a carboxylic acid group instead of the carbonyl chloride.

Uniqueness: The presence of both the bromine atom and the pyridine ring in the target compound makes it unique compared to its analogs

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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